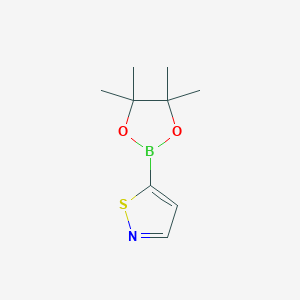

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

描述

Historical Context of Isothiazole Boronate Esters

The development of isothiazole boronate esters emerged from the broader evolution of organoboron chemistry, which traces its origins to Edward Frankland's pioneering work in 1860 when he first reported the preparation and isolation of a boronic acid. Structurally, boronic acids are trivalent boron-containing organic compounds that possess one carbon-based substituent and two hydroxyl groups to fill the remaining valences on the boron atom. The field experienced significant advancement with the recognition that boronic acids typically have high melting points and are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers.

The specific development of heterocyclic boronate esters gained momentum through the recognition that these compounds could serve as stable surrogates for unstable heterocyclic boronic acids. The methodology for synthesizing 2-heterocyclic N-methyliminodiacetic acid boronates was established as a practical approach for preparing challenging-to-access heterocyclic MIDA boronates from corresponding readily-available bromides via direct transligation of trialkoxyborate salts with MIDA at elevated temperatures. This approach proved particularly valuable for isothiazole derivatives, where the inherent instability of the free boronic acid necessitated the development of protected forms.

The emergence of isothiazole boronate esters as synthetic building blocks reflects the broader recognition of the importance of five-membered heterocycles in pharmaceutical chemistry. Thiazole and isothiazole subunits appear in many pharmaceuticals, ligands, fluorescent probes, and materials, as well as a wide range of NRPS-derived natural products. However, the corresponding boronic acids suffer from substantial stability issues, making the development of stable boronate ester derivatives essential for practical synthetic applications.

Historical studies on related thiazole boronic acid derivatives have demonstrated the challenges associated with hydrolysis and subsequent deboronation as major side reactions during cross-coupling processes. These observations underscored the need for more stable protecting groups for the boronic acid functionality, leading to the widespread adoption of pinacol ester protection. The pinacol ester group provides enhanced stability while maintaining the reactivity necessary for cross-coupling reactions under appropriate conditions.

Molecular Structure and Classification

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole belongs to the class of heterocyclic boronate esters, specifically categorized as an isothiazole boronic acid pinacol ester. The compound features a molecular formula of C₉H₁₄BNO₂S with a molecular weight of 211.0851 daltons. The structural framework consists of two distinct but connected molecular units: the isothiazole heterocycle and the pinacol boronate ester group.

The isothiazole ring system represents a five-membered aromatic heterocycle containing one sulfur atom and one nitrogen atom in the 1,2-positions. This arrangement distinguishes isothiazole from its constitutional isomer thiazole, where the heteroatoms occupy the 1,3-positions. The electronic structure of the isothiazole ring involves delocalization of π-electrons across the five-membered ring, creating an aromatic system with distinct reactivity patterns at different ring positions.

The pinacol boronate ester component consists of a boron atom coordinated to two oxygen atoms that form part of a six-membered dioxaborolane ring. The pinacol group provides four methyl substituents that enhance the steric protection around the boron center while maintaining the electrophilic character necessary for cross-coupling reactions. The B-C bond connecting the boronate ester to the isothiazole ring exhibits partial ionic character due to the electronegativity difference between boron and carbon.

Table 1: Structural Parameters of this compound

The spatial arrangement of the molecule reflects the tetrahedral geometry around the boron center, where the boron atom is sp³-hybridized due to coordination with the pinacol oxygens. This contrasts with the trigonal planar geometry typically observed in free boronic acids, where the boron atom exhibits sp²-hybridization with a vacant p-orbital. The geometric constraints imposed by the pinacol protection result in enhanced stability while preserving the fundamental reactivity of the boronic acid functionality.

Physical Properties and Chemical Characteristics

The physical properties of this compound reflect the combined characteristics of its heterocyclic and organometallic components. The compound exhibits a density of approximately 1.1 ± 0.1 grams per cubic centimeter. The boiling point has been calculated at 304.7 ± 15.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability. The flash point occurs at 138.1 ± 20.4 degrees Celsius, suggesting moderate volatility under standard conditions.

The compound demonstrates remarkable air stability compared to the corresponding free boronic acid, a characteristic that has been observed across various heterocyclic MIDA boronates and pinacol esters. This stability arises from the protection of the boron center by the pinacol group, which prevents rapid hydrolysis and subsequent decomposition pathways that plague free boronic acids. The air-stable nature of the compound allows for convenient handling and storage under ambient conditions, although optimal storage typically occurs under inert atmosphere at reduced temperatures.

Solubility characteristics reflect the amphiphilic nature of the molecule, with the heterocyclic portion contributing to polar interactions while the methyl groups of the pinacol ester provide hydrophobic character. The compound exhibits solubility in common organic solvents including dimethyl sulfoxide, tetrahydrofuran, and dichloromethane, making it suitable for a wide range of synthetic transformations. The polar surface area has been calculated at 59.59 square angstroms, indicating moderate polarity.

Table 2: Physical and Chemical Properties

The chemical characteristics of the compound are dominated by the reactivity of the boronate ester functionality under appropriate conditions. The pinacol ester group can be activated for cross-coupling reactions through coordination with bases or through transmetalation processes typical of palladium-catalyzed reactions. The isothiazole ring provides additional coordination sites for metal complexation, particularly through the nitrogen atom, which can influence reaction selectivity and product formation.

Stability studies have demonstrated that the compound maintains its integrity under anhydrous conditions at elevated temperatures, a property that has enabled the development of high-temperature synthetic protocols for heterocyclic boronate esters. This thermal stability distinguishes pinacol esters from other boronic acid protecting groups and contributes to their widespread adoption in synthetic chemistry.

Computational Studies of Electronic Structure

Computational investigations of this compound have revealed important insights into its electronic structure and reactivity patterns. Density functional theory calculations on related boron complexes of thiazole-bridged nitrogen ligands have demonstrated that the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital significantly influences the photophysical and chemical properties of these systems. The computational studies indicate that the nitrogen atom of the heterocyclic ring acts as a Lewis base capable of accepting Lewis and Brønsted acids, leading to prominent electronic perturbations.

The electronic structure of the isothiazole ring system exhibits distinct characteristics compared to other five-membered heterocycles. The positioning of the nitrogen and sulfur atoms in the 1,2-arrangement creates unique charge distribution patterns that influence both ground-state stability and excited-state properties. Computational analysis of the π-electron system reveals delocalization patterns that extend from the heterocyclic ring toward the boronate ester substituent, creating extended conjugation that affects the overall electronic properties of the molecule.

The boron center in the pinacol ester exhibits tetrahedral coordination geometry with partial positive charge character due to the electronegativity differences between boron and the surrounding atoms. Computational studies have shown that this charge distribution makes the boron center susceptible to nucleophilic attack, which serves as the mechanistic basis for transmetalation reactions in cross-coupling processes. The electron density maps calculated for the molecule reveal regions of enhanced electrophilicity at the boron center and nucleophilicity at the nitrogen atom of the isothiazole ring.

Table 3: Computational Electronic Structure Parameters

Molecular electrostatic potential calculations have provided insights into the reactivity patterns of different molecular regions. The isothiazole nitrogen exhibits significant negative electrostatic potential, consistent with its role as a coordination site for metal complexes and protonation reactions. Conversely, the boron center shows positive electrostatic potential, reflecting its electrophilic character and propensity for nucleophilic substitution reactions.

The computational analysis of conformational preferences reveals that the molecule adopts conformations that minimize steric interactions between the pinacol methyl groups and the isothiazole ring system. The rotational barrier around the boron-carbon bond connecting the two molecular fragments has been calculated to be relatively low, allowing for conformational flexibility that may influence reaction outcomes and binding interactions with substrates and catalysts.

Molecular Orbital Theory Application

Molecular orbital theory provides a fundamental framework for understanding the bonding and reactivity patterns of this compound. The application of molecular orbital concepts reveals the electronic basis for the compound's stability and reactivity characteristics. The highest occupied molecular orbital typically involves π-electron density localized on the isothiazole ring system, with significant contributions from the nitrogen and sulfur heteroatoms.

The lowest unoccupied molecular orbital shows characteristics that depend on the specific electronic environment around the boron center. In the pinacol ester form, the lowest unoccupied molecular orbital involves antibonding interactions between the boron atom and the coordinating oxygen atoms, with additional contributions from the empty p-orbital on boron that remains partially accessible despite the tetrahedral coordination geometry.

The molecular orbital analysis reveals the electronic basis for the observed reactivity patterns in cross-coupling reactions. The interaction between filled d-orbitals of transition metal catalysts and the lowest unoccupied molecular orbital of the boronate ester facilitates the transmetalation step that is crucial for palladium-catalyzed coupling reactions. The energy levels and spatial distribution of these molecular orbitals determine the kinetics and selectivity of these transformations.

Frontier molecular orbital interactions between the compound and potential reaction partners provide insights into reaction mechanisms and selectivity patterns. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital influences the compound's chemical reactivity and stability toward various reagents. Smaller energy gaps generally correlate with enhanced reactivity, while larger gaps contribute to kinetic stability under ambient conditions.

Table 4: Molecular Orbital Characteristics

| Orbital Type | Primary Character | Energy Level | Localization |

|---|---|---|---|

| HOMO | π-bonding | Higher energy | Isothiazole ring |

| LUMO | σ*-antibonding | Lower energy | B-O bonds |

| HOMO-1 | n-orbital | Intermediate | Nitrogen atom |

| LUMO+1 | π*-antibonding | Higher energy | Aromatic system |

The application of perturbation theory to molecular orbital interactions explains the enhanced stability of the pinacol ester compared to the free boronic acid. The filled molecular orbitals of the pinacol oxygens interact with the empty p-orbital on boron, creating a stabilizing donor-acceptor interaction that reduces the electrophilicity of the boron center. This interaction contributes to the observed air stability while maintaining sufficient electrophilic character for synthetic applications.

Molecular orbital symmetry considerations play important roles in determining reaction pathways and product selectivity. The symmetry properties of the frontier molecular orbitals dictate which reactions are symmetry-allowed and which require specific geometric arrangements or activation conditions. These considerations have proven particularly important in understanding the stereochemical outcomes of reactions involving chiral boronate esters and their coupling with various electrophiles.

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-6-11-14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPECZVDBUMIIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587917 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045809-78-6 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole typically involves the borylation of isothiazole derivatives. One common method is the palladium-catalyzed cross-coupling reaction between an isothiazole halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Substitution: The isothiazole ring can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly used.

Major Products

Oxidation: Boronic acids or boronates.

Substitution: Halogenated or nitrated isothiazole derivatives.

Coupling Reactions: Biaryl or styrene derivatives.

科学研究应用

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules through cross-coupling reactions.

Materials Science: The compound can be used in the development of advanced materials, including polymers and electronic devices.

Medicinal Chemistry: It is utilized in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Research: The compound can be used as a probe or ligand in biochemical assays and studies.

作用机制

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole involves its ability to participate in various chemical reactions due to the presence of the boron atom and the isothiazole ring. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The isothiazole ring can interact with biological targets through π-π stacking and hydrogen bonding interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiazole Derivatives

- Synthesis : Prepared via lithium-bromine exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding 35% corrected purity .

- Key Differences: Replacing isothiazole with thiazole alters electronic properties due to the position of nitrogen and sulfur.

- Applications : Used in ligand synthesis and agrochemical intermediates.

Benzo[c]isothiazole Derivatives

- Synthesis : Synthesized via palladium-catalyzed borylation, yielding 50% purity. The sulfone group increases polarity, complicating purification .

Indazole Derivatives

Examples :

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 862723-42-0)

- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1256359-09-7)

- Synthesis : Likely synthesized via Miyaura borylation.

- Key Differences : Indazole’s bicyclic structure introduces planar rigidity, which may improve binding affinity in drug discovery. The boronate group’s position (5- vs. 6-) affects steric interactions in coupling reactions .

Benzisoxazole Derivatives

- Synthesis: Not detailed in evidence, but likely analogous to standard borylation protocols.

Thiadiazole Derivatives

Example : 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole (CAS: 2225175-52-8)

Comparative Data Table

| Compound Class | Example CAS Number | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| Isothiazole (Target) | 1045809-78-6 | C₉H₁₄BNO₂S | 211.09 g/mol | High cross-coupling reactivity; -20°C storage |

| Thiazole | N/A | C₁₅H₁₉BNO₂S | 288.20 g/mol | Lower steric hindrance; agrochemical synthesis |

| Benzo[c]isothiazole 2,2-dioxide | N/A | C₁₁H₁₄BNO₄S | 283.11 g/mol | Polar sulfone group; challenging purification |

| Indazole | 862723-42-0 | C₁₁H₁₄BN₃O₂ | 243.06 g/mol | Bicyclic rigidity; drug discovery applications |

| Benzisoxazole | N/A | C₁₂H₁₄BNO₃ | 239.06 g/mol | Enhanced thermal stability |

| Thiadiazole | 2225175-52-8 | C₉H₁₅BN₂O₂S | 226.10 g/mol | Electron-deficient core; tailored couplings |

Reactivity and Application Insights

- Suzuki-Miyaura Coupling : The target isothiazole derivative is comparable to thiazole and indazole analogs in coupling efficiency but may exhibit slower kinetics due to sulfur’s electron-withdrawing effects. Benzisoxazole derivatives, with oxygen’s electron-donating effects, show intermediate reactivity .

- Drug Discovery : Indazole and thiadiazole derivatives are prioritized for their rigid scaffolds, enhancing target binding .

- Synthetic Challenges : Benzo[c]isothiazole sulfones require advanced purification techniques, while methyl-substituted thiadiazoles may necessitate solubility optimization .

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C10H15BN2O2S

- Molecular Weight: 232.15 g/mol

- CAS Number: Not specifically listed but related to the dioxaborolane structure.

Research indicates that compounds containing the dioxaborolane moiety often exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition: Many dioxaborolanes act as inhibitors of specific enzymes. For instance, they have been shown to inhibit kinases such as GSK-3β and IKK-β, which are involved in various signaling pathways related to cancer and inflammation .

- Antioxidant Activity: The presence of the isothiazole ring may contribute to antioxidant properties by scavenging free radicals or modulating oxidative stress pathways .

- Cytotoxic Effects: Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. The IC50 values for related compounds in similar studies ranged from nanomolar to micromolar concentrations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of dioxaborolanes:

- Cell Viability Assays: In vitro tests using various cancer cell lines (e.g., MDA-MB-231) demonstrated that compounds with similar structures exhibited significant inhibition of cell proliferation with IC50 values ranging from 0.126 μM to higher values depending on the specific substituents present .

- Mechanism of Action: The anticancer activity is often attributed to the inhibition of critical signaling pathways involved in cell growth and survival. For example, GSK-3β inhibition leads to altered β-catenin signaling which is crucial in many cancers .

Anti-inflammatory Activity

Compounds similar to this compound have also shown promise in reducing inflammation:

- NO and IL-6 Levels: Studies indicated that certain derivatives significantly decreased nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells at low concentrations (1 µM), suggesting anti-inflammatory properties .

Case Study 1: GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors:

-

Compound Evaluation: A series of compounds were tested for their inhibitory activity against GSK-3β.

Compound IC50 (nM) K_i (nM) Remarks Compound A 8 2 Highly potent Compound B 10 - Moderate potency

The results indicated that modifications to the dioxaborolane structure could enhance inhibitory potency against GSK-3β .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A comparative study was conducted on various derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Dioxaborolane A | MDA-MB-231 | 0.126 | Significant growth inhibition |

| Dioxaborolane B | MCF10A (non-cancer) | 17.02 | Low selectivity |

This study highlighted the selectivity of certain derivatives towards cancer cells over normal cells .

常见问题

Basic Question: What synthetic strategies are most effective for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole?

Methodological Answer:

The synthesis of this compound relies on functionalizing the isothiazole core with a boronic ester group. Key approaches include:

- (4+1)-Heterocyclization : Constructing the isothiazole ring via cyclization of sulfur-containing precursors, followed by borylation using pinacol borane under palladium catalysis .

- Functionalization of Chlorinated Isothiazoles : Chlorine substituents at the 5-position of isothiazole can be replaced via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane) to install the boronic ester group .

- Cross-Coupling : Suzuki-Miyaura coupling of pre-synthesized isothiazole halides with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts, though yields may require optimization due to steric hindrance .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm boronic ester integration (e.g., quaternary boron signal absence) and isothiazole ring protons (δ 8.5–9.0 ppm for H-4) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 255.1) and isotopic patterns consistent with boron .

- X-Ray Diffraction (XRD) : For crystal structure validation, particularly to confirm boronic ester geometry and planarity of the isothiazole ring .

Advanced Question: How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The boronic ester moiety enables Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures at 60–80°C .

- Temperature Control : Catalytic activity of Pd-isothiazole complexes peaks at 20–35°C, but higher temperatures (e.g., 80°C) improve coupling efficiency with aryl halides .

- By-Product Mitigation : Homocoupling of the boronic acid (yields 1–3%) can be suppressed using degassed solvents and inert atmospheres .

Advanced Question: What computational methods are suitable for predicting reactivity or stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G**) to predict electrophilic/nucleophilic sites on the isothiazole ring .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, dioxane) to assess boronic ester hydrolysis risks .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug discovery .

Advanced Question: How to resolve contradictions in catalytic performance data across studies?

Methodological Answer:

Discrepancies in yields or selectivity may arise from:

- Catalyst Loading : Optimize Pd:ligand ratios (e.g., 1:1 vs. 1:2) to balance activity vs. colloidal Pd formation .

- Substrate Scope : Test electron-deficient vs. electron-rich aryl halides; steric effects from ortho-substituents reduce coupling efficiency .

- Control Experiments : Monitor homocoupling by-products via GC-MS and compare with literature protocols .

Advanced Question: What strategies are recommended for studying its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified boronic esters or isothiazole substituents (e.g., methyl, halogens) .

- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays, referencing isothiazole’s known bacteriostatic activity .

- Toxicity Profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays to prioritize lead compounds .

Advanced Question: How does the boronic ester influence the compound’s stability under varying conditions?

Methodological Answer:

- Hydrolysis Sensitivity : The boronic ester hydrolyzes in protic solvents (e.g., H₂O, MeOH). Stabilize with anhydrous DMSO or dioxane at −20°C .

- Thermal Stability : Decomposition occurs above 120°C (TGA data). Store at RT in dark, inert conditions to prevent radical-mediated degradation .

- pH-Dependent Reactivity : Boronic ester remains intact at pH 5–7 but hydrolyzes in acidic (pH < 4) or basic (pH > 8) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。